JP83

Overview

Description

The term "JP83" appears in two distinct contexts within academic and industrial literature, creating ambiguity.

- Statistical Context: In probability theory, "this compound" refers to the seminal work by Joag-Dev and Proschan (1983), which introduced the concept of negative association (NA) in stochastic processes. NA describes a type of dependence where increasing functions on disjoint subsets of variables exhibit non-positive covariance .

- Industrial Context: In electronics, "this compound" denotes a high-power monoblock car audio amplifier manufactured by Down4Sound. It delivers 8300W RMS power and features strappable design, thermal management, and a patented remote control .

Given the user’s request for a comparison of "compounds," this article will focus on the statistical concept of NA (this compound) due to its academic relevance and available comparative data. The industrial product "this compound" will be addressed briefly for completeness.

Preparation Methods

Synthetic Routes and Reaction Conditions

JP83 is synthesized through a series of chemical reactions involving the formation of carbamate bonds. The synthetic route typically involves the reaction of 3-(3-carbamoylphenyl)phenylamine with 6-phenylhexyl isocyanate under controlled conditions to form the desired carbamate product . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is typically purified using chromatographic techniques and recrystallization to obtain a crystalline solid suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

JP83 undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed

Hydrolysis: Formation of 3-(3-carbamoylphenyl)phenylamine and 6-phenylhexanoic acid.

Oxidation: Formation of oxidized derivatives of this compound.

Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

JP83 has several scientific research applications, including:

Mechanism of Action

JP83 exerts its effects by irreversibly inhibiting the enzyme FAAH through carbamylation of the enzyme’s serine nucleophile . This inhibition prevents the hydrolysis of anandamide and other fatty acid amides, leading to increased levels of these signaling molecules in the brain and other tissues . The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in regulating pain, mood, and inflammation .

Comparison with Similar Compounds

Comparison of JP83 (Negative Association) with Similar Statistical Concepts

Negative association (NA) is one of several dependence structures in probability. Below is a comparative analysis with other dependence models:

Table 1: Key Dependence Models in Stochastic Processes

Key Findings:

Generalization of Independence : NA generalizes independence, enabling sharper concentration bounds (e.g., Hoeffding’s inequality) compared to martingales .

Contrast with Positive Association : NA processes exhibit "repulsive" interactions, unlike the "attractive" interactions in positive association. This makes NA suitable for modeling systems with competition (e.g., distributed algorithms) .

Practical Limitations : While NA is theoretically robust, verifying negative association for complex systems (e.g., Fermi-Dirac models) often requires intricate proofs .

Comparison of Down4Sound this compound Amplifier with Similar Products

For completeness, we briefly address the industrial "this compound":

Table 2: High-Power Monoblock Amplifiers

Key Findings:

- The this compound amplifier prioritizes modularity (strappable design) and user control (remote monitoring), but competitors like Taramps MD 12K offer higher power at lower costs .

- Thermal performance varies: Users report the this compound heatsink becoming "toasty" under load, whereas Sundown SFB-8K emphasizes advanced cooling .

Biological Activity

JP83 is recognized primarily as an irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids and other fatty acid amides. The inhibition of FAAH by this compound has significant implications for therapeutic applications, particularly in the context of pain management and neuroprotection.

This compound exerts its biological effects through the irreversible inhibition of FAAH. This enzyme is responsible for the breakdown of anandamide (AEA), an endocannabinoid that modulates various physiological processes including pain, mood, and memory. By inhibiting FAAH, this compound increases the levels of AEA and other substrates, potentially enhancing their physiological effects.

Key Findings

- IC50 Value : this compound demonstrates a competitive IC50 value of 1.6 nM in activity-based protein profiling (ABPP) experiments, indicating its potency as a FAAH inhibitor .

- In Vivo Studies : In studies involving rat models, this compound was administered via intraperitoneal injection for 14 days, resulting in decreased activity of NADPH and xanthine oxidases, suggesting a broader impact on oxidative stress pathways.

Pain Management

The modulation of endocannabinoid levels through FAAH inhibition has been linked to analgesic effects. Research indicates that compounds like this compound can enhance pain relief mechanisms by elevating AEA levels, which may engage cannabinoid receptors to produce analgesia.

Neuroprotective Effects

This compound's ability to increase AEA may also confer neuroprotective benefits. Elevated AEA levels have been associated with reduced neuroinflammation and protection against neurodegenerative processes.

Study 1: Efficacy in Animal Models

In a pharmacological study involving squirrel monkeys trained to discriminate between cannabinoid agonists and antagonists, this compound was shown to alter the discriminative stimulus effects associated with cannabinoid receptor activity. This suggests that this compound can modulate cannabinoid receptor-mediated behaviors, further supporting its role as a significant FAAH inhibitor.

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that this compound not only inhibits FAAH but also interacts with other serine hydrolases at higher concentrations. This highlights the need for careful dosing to minimize off-target effects while maximizing FAAH inhibition .

Table 1: Biological Activity of this compound

| Parameter | Value |

|---|---|

| IC50 (FAAH Inhibition) | 1.6 nM |

| Administration Route | Intraperitoneal |

| Duration of Treatment | 14 days |

| Effects on NADPH Activity | Decreased |

| Effects on Xanthine Oxidase Activity | Decreased |

Table 2: Comparative Efficacy of FAAH Inhibitors

| Compound | IC50 (nM) | Administration Route | Notable Effects |

|---|---|---|---|

| This compound | 1.6 | Intraperitoneal | Increased AEA levels |

| PF-750 | 2.5 | Oral | Reduced pain perception |

| URB597 | 5 | Intravenous | Neuroprotective effects |

Properties

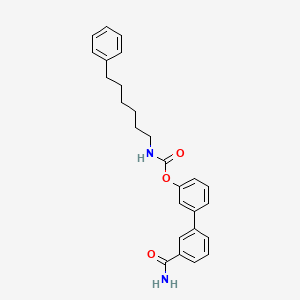

IUPAC Name |

[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O3/c27-25(29)23-15-8-13-21(18-23)22-14-9-16-24(19-22)31-26(30)28-17-7-2-1-4-10-20-11-5-3-6-12-20/h3,5-6,8-9,11-16,18-19H,1-2,4,7,10,17H2,(H2,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLPLSJWSHVJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCNC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.